1-{2-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]ethyl}-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
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Overview
Description
1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as chloro, trifluoromethyl, and piperidin-4-ol moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl, followed by its reaction with appropriate reagents to introduce the oxyethyl and piperidin-4-ol groups. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dichlorobenzyl)hydrazine
- 1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea
Uniqueness
Compared to similar compounds, 1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C28H26Cl2F3NO2S |
---|---|
Molecular Weight |
568.5g/mol |
IUPAC Name |
1-[2-[(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol |
InChI |
InChI=1S/C28H26Cl2F3NO2S/c29-20-6-8-25-22(16-20)26(21-4-2-1-3-18(21)17-37-25)36-14-13-34-11-9-27(35,10-12-34)19-5-7-24(30)23(15-19)28(31,32)33/h1-8,15-16,26,35H,9-14,17H2 |
InChI Key |
ZEHAEZWSKQHRID-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCOC3C4=CC=CC=C4CSC5=C3C=C(C=C5)Cl |
Canonical SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCOC3C4=CC=CC=C4CSC5=C3C=C(C=C5)Cl |
Origin of Product |
United States |
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